molecular formula C12H16O B12664912 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde CAS No. 85392-34-3

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde

Cat. No.: B12664912
CAS No.: 85392-34-3
M. Wt: 176.25 g/mol
InChI Key: ITHIOGMYPOYWSQ-WEVVVXLNSA-N
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Description

2-(Bicyclo(221)hept-5-en-2-ylmethylene)butyraldehyde is an organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with butyraldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bicyclic structure allows for various substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyric acid.

    Reduction: 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A related compound with a similar bicyclic structure but differing in functional groups.

    Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different substituents and reactivity.

Uniqueness

2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyraldehyde is unique due to its specific combination of a bicyclic structure and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

85392-34-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)butanal

InChI

InChI=1S/C12H16O/c1-2-9(8-13)5-12-7-10-3-4-11(12)6-10/h3-5,8,10-12H,2,6-7H2,1H3/b9-5+

InChI Key

ITHIOGMYPOYWSQ-WEVVVXLNSA-N

Isomeric SMILES

CC/C(=C\C1CC2CC1C=C2)/C=O

Canonical SMILES

CCC(=CC1CC2CC1C=C2)C=O

Origin of Product

United States

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